molecular formula C8H14O3 B2920844 Ethyl 2-ethoxycyclopropane-1-carboxylate CAS No. 5604-58-0

Ethyl 2-ethoxycyclopropane-1-carboxylate

Cat. No.: B2920844
CAS No.: 5604-58-0
M. Wt: 158.197
InChI Key: KIIOJVVKDDBEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-ethoxycyclopropane-1-carboxylate is an organic compound with the molecular formula C8H14O3. It is a cyclopropane derivative, characterized by the presence of an ethoxy group and an ester functional group. This compound is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-ethoxycyclopropane-1-carboxylate typically involves the cyclopropanation of ethyl 2-ethoxyacrylate. This reaction can be carried out using various methods, including the Simmons-Smith reaction, which employs diiodomethane and a zinc-copper couple as reagents.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxycyclopropane-1-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives .

Scientific Research Applications

Ethyl 2-ethoxycyclopropane-1-carboxylate is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block in the synthesis of more complex molecules.

    Biology: Used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic properties and drug development.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-ethoxycyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing the active cyclopropane moiety, which can then interact with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an ethoxy group and an ester functional group on a cyclopropane ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

ethyl 2-ethoxycyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-10-7-5-6(7)8(9)11-4-2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIOJVVKDDBEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC1C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl vinyl ether (4.5 mL, 47 mmol, 4.9 equiv.) and rhodium(II) acetate dimer (20.0 mg, 45.2 μmol, 4.8 mol %) in DCM (20 mL) at ambient temperature was treated with ethyl 2-diazoacetate (1.00 mL, 9.51 mmol) in 0.1 mL portions over 10 mins, allowing effervescence to subside between additions. The resulting green solution was stirred at ambient temperature for 2 h and concentrated in vacuo. The residue was dissolved in diethyl ether and washed with water, and with brine, dried over magnesium sulfate, filtered and concentrated in vacuo to afford crude ethyl 2-ethoxycyclopropanecarboxylate as a golden yellow oil (1.36 g, 90%) which was used without further purification.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
rhodium(II) acetate dimer
Quantity
20 mg
Type
catalyst
Reaction Step One

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